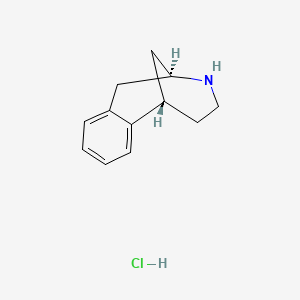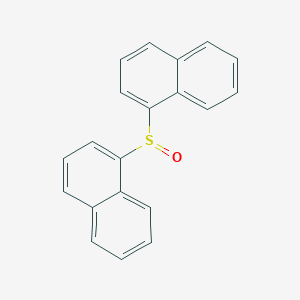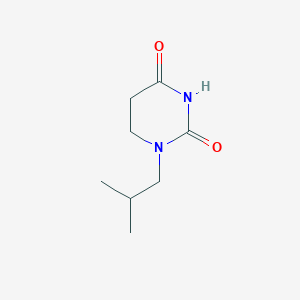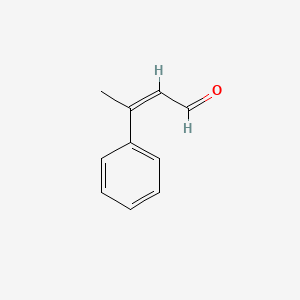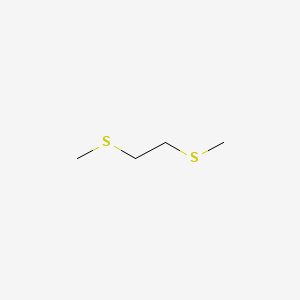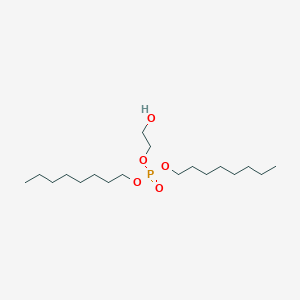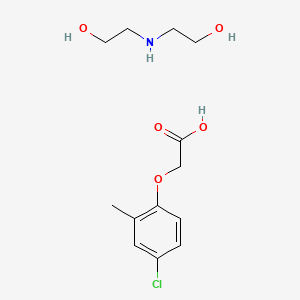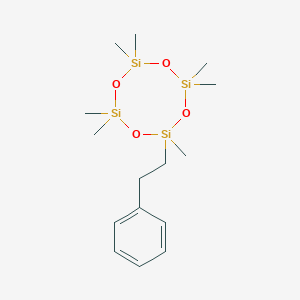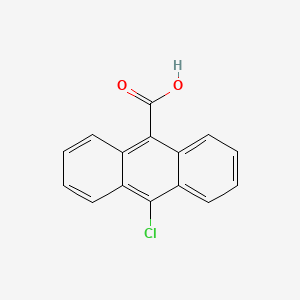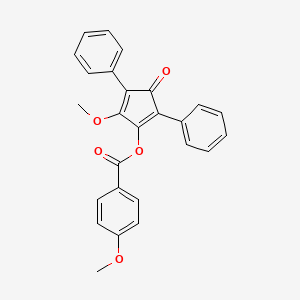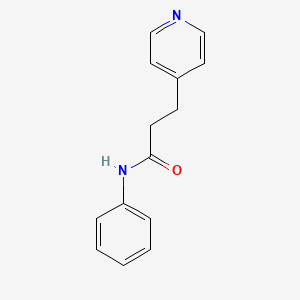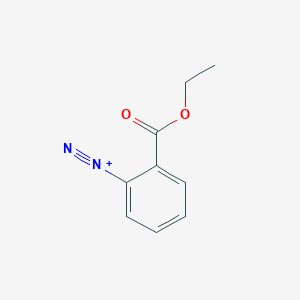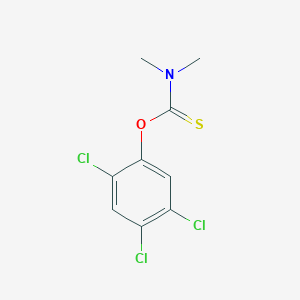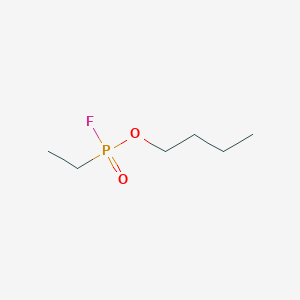
Butyl ethylphosphonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of butyl ethylphosphonofluoridate typically involves the reaction of ethylphosphonic acid with butanol in the presence of a fluorinating agent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
Butyl ethylphosphonofluoridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphonic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phosphorus center can be involved in redox processes under certain conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyl ethylphosphonofluoridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used to study enzyme inhibition, as organophosphorus compounds are known to inhibit acetylcholinesterase.
Medicine: Research into potential therapeutic applications, particularly in the development of enzyme inhibitors for treating diseases.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which butyl ethylphosphonofluoridate exerts its effects involves the inhibition of enzymes, particularly acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of this neurotransmitter and subsequent overstimulation of cholinergic receptors . This mechanism is similar to that of other organophosphorus compounds.
Comparaison Avec Des Composés Similaires
Butyl ethylphosphonofluoridate can be compared to other organophosphorus compounds such as:
Diethylphosphonofluoridate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Methyl ethylphosphonofluoridate: Another similar compound with a different alkyl group, affecting its chemical properties and uses.
Propriétés
Numéro CAS |
18358-34-4 |
|---|---|
Formule moléculaire |
C6H14FO2P |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
1-[ethyl(fluoro)phosphoryl]oxybutane |
InChI |
InChI=1S/C6H14FO2P/c1-3-5-6-9-10(7,8)4-2/h3-6H2,1-2H3 |
Clé InChI |
UOJXJGNUFSBSJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(CC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


